molecular formula C12H15ClFNO B1447946 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride CAS No. 1423031-75-7

1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride

Cat. No.: B1447946
CAS No.: 1423031-75-7
M. Wt: 243.7 g/mol
InChI Key: XVFFLWZYOLYWEF-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a fluorophenyl group attached to a pyrrolidinyl ethanone backbone, making it a versatile molecule for research and industrial applications.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride typically involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-fluorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like hydroxyl or amino groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as a precursor for various pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in the development of new drugs for neurological disorders or cancer treatment.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in fields like polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it could inhibit or activate certain signaling pathways, resulting in changes in cellular behavior or gene expression.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical reactivity and biological activity.

    1-(4-Methylphenyl)-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride: The presence of a methyl group can influence the compound’s lipophilicity and pharmacokinetic properties.

    1-(4-Nitrophenyl)-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride: The nitro group introduces additional electronic effects, potentially altering the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-pyrrolidin-2-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO.ClH/c13-10-5-3-9(4-6-10)12(15)8-11-2-1-7-14-11;/h3-6,11,14H,1-2,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFFLWZYOLYWEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC(=O)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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